6RK73

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

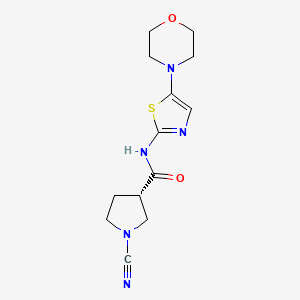

(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHSXKWNFYNNS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of 6RK73 in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 6RK73, a covalent irreversible inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), in the context of breast cancer. Emerging research has identified UCHL1 as a key deubiquitinase that promotes oncogenic signaling pathways, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC). This compound demonstrates high potency and selectivity for UCHL1, leading to the disruption of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide provides a comprehensive overview of the preclinical data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows associated with this compound's anti-cancer activity.

Introduction

Breast cancer remains a significant global health challenge, with metastasis being the primary cause of mortality.[1][2] The epithelial-mesenchymal transition (EMT) is a critical process that endows cancer cells with migratory and invasive properties, facilitating their dissemination to distant organs.[2] The TGF-β signaling pathway is a well-established driver of EMT and metastasis in various cancers, including breast cancer.[2]

Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB), has been identified as a proto-oncogene in several cancers.[1][2] In breast cancer, particularly in aggressive subtypes like TNBC, UCHL1 is highly active and plays a crucial role in promoting metastasis by stabilizing key components of the TGF-β pathway.[1][2]

This compound is a novel, specific, and irreversible covalent inhibitor of UCHL1.[1][2] By targeting UCHL1, this compound effectively abrogates the pro-metastatic effects of the TGF-β signaling cascade, presenting a promising therapeutic strategy for aggressive breast cancer. This document serves as an in-depth technical resource on the mechanism of action of this compound, compiling available quantitative data, experimental methodologies, and pathway diagrams to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC50 (μM) | Source |

| UCHL1 | 0.23 | [2] |

| UCHL3 | 236 | [2] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Assay | Cell Line | Treatment | Observed Effect | Source |

| Cell Migration | MDA-MB-436 | 5 µM this compound for 24-48 hours | Significantly slower migration compared to DMSO control. | [2] |

| Protein Phosphorylation (TGF-β induced) | MDA-MB-436 | 5 µM this compound for 1-3 hours | Strong inhibition of pSMAD2 and pSMAD3. | [2] |

| Protein Levels | MDA-MB-436 | 5 µM this compound for 1-3 hours | Decrease in TβRI and total SMAD protein levels. | [2] |

| Breast Cancer Extravasation | MDA-MB-436 | Not specified | Potent inhibition in a zebrafish model. | [2] |

Note: Specific quantitative data on the percentage of migration inhibition and tumor growth inhibition were not available in the reviewed literature. The effects were described qualitatively as significant.

Signaling Pathway Analysis

This compound's primary mechanism of action is the inhibition of UCHL1, which directly impacts the TGF-β signaling pathway. In aggressive breast cancer cells, UCHL1 deubiquitinates and stabilizes the TGF-β type I receptor (TβRI) and the downstream signaling proteins SMAD2 and SMAD3. This stabilization enhances the pro-metastatic TGF-β signaling. By irreversibly inhibiting UCHL1, this compound promotes the ubiquitination and subsequent degradation of TβRI and SMAD2/3, thereby attenuating the TGF-β pathway and inhibiting cancer cell migration and invasion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

UCHL1 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against UCHL1.

-

Reagents and Materials:

-

Recombinant human UCHL1 and UCHL3 proteins

-

Fluorogenic ubiquitin substrate (e.g., Ub-AMC)

-

This compound compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add recombinant UCHL1 or UCHL3 protein to each well to a final concentration of approximately 10 nM.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate (e.g., Ub-AMC to a final concentration of 1 µM).

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm for AMC) at kinetic intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of breast cancer cells.

-

Cell Culture:

-

Culture MDA-MB-436 cells in appropriate media (e.g., DMEM with 10% FBS) to confluence in 6-well plates.

-

-

Procedure:

-

Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh media containing either 5 µM this compound or DMSO (vehicle control).

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area for both treated and control groups.

-

Western Blot Analysis of SMAD Phosphorylation

This protocol details the detection of changes in TGF-β pathway protein levels and phosphorylation status.

-

Cell Treatment and Lysis:

-

Seed MDA-MB-436 cells and grow to 70-80% confluence.

-

Pre-treat cells with 5 µM this compound or DMSO for 1-3 hours.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against pSMAD2, pSMAD3, total SMAD2/3, TβRI, UCHL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Zebrafish Xenograft Model for Extravasation

This in vivo model evaluates the effect of this compound on the ability of cancer cells to exit the vasculature.

-

Cell Preparation and Injection:

-

Label MDA-MB-436 cells with a fluorescent dye (e.g., CM-Dil).

-

At 48 hours post-fertilization, anesthetize transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).

-

Inject approximately 200-300 labeled cancer cells into the yolk sac or perivitelline space of each embryo.

-

-

Treatment and Imaging:

-

After injection, transfer the embryos to fresh egg water containing either this compound at the desired concentration or DMSO.

-

Incubate the embryos at 33-35°C.

-

At 24-48 hours post-injection, image the embryos using a fluorescence microscope.

-

Quantify the number of extravasated cells (cells that have moved from the vasculature into the surrounding tissue) in the caudal hematopoietic tissue (CHT) region.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental processes and the logical framework for the investigation of this compound.

Conclusion

This compound is a potent and selective inhibitor of UCHL1 that demonstrates significant anti-metastatic effects in preclinical models of breast cancer. Its mechanism of action is centered on the disruption of the TGF-β signaling pathway through the destabilization of TβRI and SMAD2/3. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling in orthotopic murine models to advance this compound towards clinical development for the treatment of aggressive and metastatic breast cancer.

References

The Compound 6RK73: A Potent and Specific Inhibitor of UCHL1 with Anti-Metastatic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 6RK73 is a covalent, irreversible, and highly specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in the progression of several cancers, including aggressive breast cancer. By targeting UCHL1, this compound effectively disrupts the transforming growth factor-beta (TGFβ) signaling pathway, a critical mediator of epithelial-mesenchymal transition (EMT) and metastasis. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and detailed protocols for key experiments utilized to characterize its activity. The information presented is intended to support further research and development of this compound and other UCHL1 inhibitors as potential therapeutics for cancer.

Introduction to this compound and its Target: UCHL1

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinase (DUB) that plays a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby rescuing them from degradation.[1] Elevated levels and activity of UCHL1 have been observed in various malignancies, including triple-negative breast cancer (TNBC), where it is associated with a more aggressive phenotype and poor prognosis.[2] UCHL1 promotes cancer metastasis by stabilizing key components of pro-metastatic signaling pathways.[1]

This compound has emerged as a potent and specific small molecule inhibitor of UCHL1.[3][4] It acts as a covalent and irreversible inhibitor, offering a powerful tool for studying the function of UCHL1 and a potential therapeutic agent for cancers with high UCHL1 activity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity and cellular effects of this compound.

| Parameter | Value | Description | Reference |

| IC50 (UCHL1) | 0.23 µM | The half maximal inhibitory concentration of this compound against UCHL1. | [3][4] |

| IC50 (UCHL3) | 236 µM | The half maximal inhibitory concentration of this compound against UCHL3, demonstrating high selectivity for UCHL1. | [3] |

| Cellular Effect | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Inhibition of TGFβ-induced pSMAD2 and pSMAD3 | MDA-MB-436 | 5 μM; 1-3 hours | Strong inhibition of phosphorylation. | [3] |

| Decrease in TβRI and total SMAD protein levels | MDA-MB-436 | 5 μM; 1-3 hours | Reduction in the levels of these signaling proteins. | [3] |

| Inhibition of cell migration | MDA-MB-436 | 5 μM; 24-48 hours | Significantly slower migration compared to DMSO control. | [3] |

Mechanism of Action: Inhibition of the TGFβ Signaling Pathway

The anti-metastatic effects of this compound are primarily attributed to its inhibition of the TGFβ signaling pathway. UCHL1 promotes TGFβ signaling by deubiquitinating and stabilizing the TGFβ type I receptor (TβRI) and the downstream signaling molecules SMAD2 and SMAD3.[1] This stabilization enhances the cellular response to TGFβ, a potent inducer of EMT and metastasis.

By inhibiting UCHL1, this compound leads to the ubiquitination and subsequent degradation of TβRI and SMAD proteins. This, in turn, blocks the phosphorylation of SMAD2 and SMAD3, which is a critical step in the transduction of the TGFβ signal to the nucleus. The net effect is a potent suppression of TGFβ-induced gene expression, leading to the inhibition of cancer cell migration and extravasation.[2][5]

References

- 1. Advancements in Zebrafish Models for Breast Cancer Research: Unveiling Biomarkers, Targeted Therapies, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ubiqbio.com [ubiqbio.com]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Embryonic zebrafish xenograft assay of human cancer... | F1000Research [f1000research.com]

- 5. biorxiv.org [biorxiv.org]

6RK73: A Potent and Specific Covalent Inhibitor of UCHL1 for Preclinical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme implicated in the progression of various diseases, including cancer. Its role in promoting cancer metastasis, particularly in breast cancer, has identified it as a promising therapeutic target. This technical guide provides an in-depth overview of 6RK73, a covalent, irreversible, and highly specific inhibitor of UCHL1. This document details the mechanism of action of this compound, its inhibitory properties, and its effects on key signaling pathways. Furthermore, it provides detailed experimental protocols for the assessment of this compound's activity and its biological effects, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.

Introduction to UCHL1 and the Rationale for Inhibition

UCHL1, also known as PGP9.5, is a member of the ubiquitin C-terminal hydrolase family of deubiquitinating enzymes (DUBs). It is highly expressed in neuronal tissues and has been linked to neurodegenerative diseases. However, emerging evidence has highlighted its overexpression in various cancers, where it is associated with tumor progression, metastasis, and therapeutic resistance. In the context of breast cancer, UCHL1 has been shown to promote metastasis by modulating key signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway. The enzymatic activity of UCHL1, which involves the removal of ubiquitin from target proteins, leads to their stabilization and accumulation, thereby driving oncogenic processes. This makes the specific inhibition of UCHL1 a compelling strategy for the development of novel anti-cancer therapeutics.

This compound: A Specific and Covalent UCHL1 Inhibitor

This compound is a small molecule inhibitor characterized by its high potency and specificity for UCHL1. Its chemical structure is presented below.

Chemical Structure of this compound: (Structure to be inserted here if available in a graphical format)

This compound acts as a covalent and irreversible inhibitor, forming a stable adduct with the active site of UCHL1. This mode of action ensures a sustained inhibition of the enzyme's deubiquitinating activity.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. A summary of this data is presented in the table below for easy comparison.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 0.23 µM | UCHL1 | [1][2] |

| IC50 | 236 µM | UCHL3 | [1] |

| Inhibition of TGFβ-induced pSMAD2/3 | Strong inhibition at 5 µM | MDA-MB-436 cells | [1] |

| Effect on TβRI and total SMAD levels | Decrease at 5 µM | MDA-MB-436 cells | [1] |

| Inhibition of cell migration | Significant at 5 µM (24-48h) | MDA-MB-436 cells | [1] |

Mechanism of Action: Inhibition of the TGFβ-SMAD Signaling Pathway

The primary mechanism through which this compound exerts its anti-metastatic effects in breast cancer is by inhibiting the TGF-β signaling pathway. UCHL1 has been shown to deubiquitinate and stabilize the TGF-β type I receptor (TβRI) and the downstream signaling molecules SMAD2 and SMAD3.[3][4] By inhibiting UCHL1, this compound promotes the ubiquitination and subsequent degradation of these key components, leading to the attenuation of the TGF-β signaling cascade. This results in a potent suppression of TGF-β-induced cellular responses that drive metastasis.[1]

Potential Involvement in the PI3K/Akt Signaling Pathway

While the primary described mechanism of this compound involves the TGF-β pathway, UCHL1 has also been implicated in the regulation of the PI3K/Akt signaling pathway.[5][6][7] This pathway is a critical regulator of cell survival, proliferation, and growth. UCHL1 can influence Akt signaling through various mechanisms, including the deubiquitination of key pathway components. Although direct studies on the effect of this compound on the PI3K/Akt pathway are limited, its inhibition of UCHL1 suggests a potential for indirect modulation of this pathway. Further investigation is warranted to fully elucidate the impact of this compound on PI3K/Akt signaling.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the activity and effects of this compound.

UCHL1 Inhibition Assay (IC50 Determination)

This protocol describes a fluorogenic assay to determine the IC50 of this compound against UCHL1.

Materials:

-

Purified recombinant human UCHL1 protein

-

Ubiquitin-AMC (Ub-AMC) fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 25 µL of diluted UCHL1 (e.g., 80 pg/µL) to each well, except for the "Negative Control" wells.[1]

-

Add 25 µL of Assay Buffer to the "Negative Control" wells.[1]

-

Add 5 µL of the this compound serial dilutions to the respective wells. Add 5 µL of Assay Buffer with the same DMSO concentration to the "Positive Control" and "Negative Control" wells.

-

Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.[1]

-

Prepare the Ub-AMC substrate solution by diluting it in Assay Buffer (e.g., 400-fold dilution).[1]

-

Initiate the reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.[1]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[1]

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of TGF-β Pathway Proteins

This protocol details the procedure for analyzing the effect of this compound on the protein levels of pSMAD2, TβRI, and total SMAD2/3 in MDA-MB-436 cells.

Materials:

-

MDA-MB-436 breast cancer cells

-

This compound

-

TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-SMAD2 (Ser465/467)

-

Rabbit anti-TβRI

-

Rabbit anti-SMAD2/3

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed MDA-MB-436 cells and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 5 µM) for a specified time (e.g., 1-3 hours).[1]

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions should be optimized based on the antibody datasheet.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities and normalize to the loading control.

Cell Migration Assay (Transwell Assay)

This protocol describes a transwell migration assay to assess the effect of this compound on the migratory capacity of MDA-MB-436 cells.

Materials:

-

MDA-MB-436 cells

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Cell stain (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Starve MDA-MB-436 cells in serum-free medium for 24 hours.

-

Resuspend the starved cells in serum-free medium containing this compound (e.g., 5 µM) or vehicle control (DMSO).

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Incubate the plate for 24-48 hours at 37°C.[1]

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells between the this compound-treated and control groups.

Zebrafish Xenograft Extravasation Assay

This protocol provides a general framework for an in vivo zebrafish xenograft model to evaluate the effect of this compound on cancer cell extravasation.

Materials:

-

Fluorescently labeled MDA-MB-436 cells (e.g., with DiI or a fluorescent protein)

-

Zebrafish embryos (e.g., 2 days post-fertilization)

-

Microinjection apparatus

-

This compound

-

Fish water (egg water)

-

Fluorescence microscope

Procedure:

-

Prepare a suspension of fluorescently labeled MDA-MB-436 cells.

-

Microinject the cell suspension into the yolk sac or perivitelline space of the zebrafish embryos.

-

Transfer the injected embryos to fish water containing this compound or vehicle control.

-

Incubate the embryos at an appropriate temperature (e.g., 33-35°C) for 24-72 hours.

-

At different time points, anesthetize the embryos and mount them for imaging.

-

Using a fluorescence microscope, visualize and quantify the number of cancer cells that have extravasated from the primary injection site and disseminated to other parts of the embryo.

-

Compare the extent of extravasation between the this compound-treated and control groups.

Conclusion

This compound is a valuable research tool for investigating the role of UCHL1 in cancer biology. Its high potency, specificity, and covalent mode of action make it a superior probe compared to other commercially available UCHL1 inhibitors. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to explore the therapeutic potential of UCHL1 inhibition in preclinical models of cancer. Further studies are encouraged to explore the full spectrum of signaling pathways modulated by this compound and to evaluate its efficacy in a broader range of cancer types.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolutionarily conserved deubiquitinase UBH1/UCH-L1 augments DAF7/TGF-β signaling, inhibits dauer larva formation, and enhances lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitin carboxyl-terminal hydrolase-L5 promotes TGFβ-1 signaling by de-ubiquitinating and stabilizing Smad2/Smad3 in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6RK73 in TGFβ Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Growth Factor-beta (TGFβ) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role. This document provides an in-depth examination of 6RK73, a specific, irreversible, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), and its consequential role in the modulation of the TGFβ signaling cascade. Through the inhibition of UCHL1's deubiquitinase activity, this compound effectively downregulates TGFβ signaling, presenting a promising avenue for therapeutic intervention, particularly in aggressive subtypes of breast cancer. This guide will detail the mechanism of action of this compound, present key quantitative data, outline relevant experimental protocols for its study, and provide visual representations of the associated molecular pathways and experimental workflows.

Introduction to TGFβ Signaling and the Role of UCHL1

The TGFβ signaling pathway is initiated by the binding of a TGFβ ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

The ubiquitination and deubiquitination of pathway components are crucial for the fine-tuning of TGFβ signaling. Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase (DUB), has been identified as a key player in this regulatory network. UCHL1 is overexpressed in several cancers, including the highly aggressive triple-negative breast cancer (TNBC)[1]. Functionally, UCHL1 promotes TGFβ-induced breast cancer metastasis by deubiquitinating and thereby stabilizing both the TGFβ type I receptor (TβRI) and SMAD2[2][3][4]. This stabilization leads to an amplification of the TGFβ signal, promoting processes like epithelial-mesenchymal transition (EMT), which is critical for metastasis[1][4].

This compound: A Specific Inhibitor of UCHL1

This compound has been identified as a potent and specific covalent inhibitor of UCHL1[5][6][7]. Its inhibitory action is irreversible, providing a sustained blockade of UCHL1's deubiquitinase activity[5][7][8]. The specificity of this compound is a key attribute, as it shows significantly less activity against other closely related deubiquitinases, such as UCHL3[1][5][6][7][8].

Mechanism of Action of this compound in the Context of TGFβ Signaling

By inhibiting UCHL1, this compound disrupts the stabilization of TβRI and SMAD proteins[1][5][6]. This leads to their increased ubiquitination and subsequent proteasomal degradation. The reduction in the levels of these key signaling components results in a potent suppression of the TGFβ pathway. Specifically, treatment with this compound leads to a strong inhibition of TGFβ-induced phosphorylation of SMAD2 and SMAD3 (pSMAD2 and pSMAD3)[1][5][6][7][9]. The downstream consequence of this inhibition is the attenuation of TGFβ-mediated cellular responses, such as breast cancer cell migration and extravasation[1][3][6][8].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Reference(s) |

| UCHL1 | 0.23 µM | [1][5][6][7][9] |

| UCHL3 | 236 µM | [1][5][6][7] |

Table 2: Cellular Effects of this compound in MDA-MB-436 Breast Cancer Cells

| Treatment | Observed Effect | Reference(s) |

| This compound (5 µM; 1-3 hours) | Strong inhibition of TGFβ-induced pSMAD2 and pSMAD3 | [5][7] |

| This compound (5 µM; 1-3 hours) | Decrease in TβRI and total SMAD protein levels | [5][7] |

| This compound (5 µM; 24-48 hours) | Significant reduction in cell migration | [5][7] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in TGFβ signaling.

Western Blotting for Phosphorylated SMADs and Total Protein Levels

This protocol is designed to assess the effect of this compound on the phosphorylation of SMAD2/3 and the total protein levels of UCHL1, TβRI, and SMADs.

-

Cell Culture and Treatment: Plate MDA-MB-436 cells and grow to 70-80% confluency. Treat the cells with 5 µM this compound or a DMSO control for 1-3 hours. Subsequently, stimulate with TGFβ1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes) to induce SMAD phosphorylation.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSMAD2, pSMAD3, total SMAD2/3, TβRI, UCHL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for TGFβ Target Gene Expression

This protocol measures the effect of this compound on the transcription of TGFβ target genes, such as those involved in EMT (e.g., SNAIL, SLUG).

-

Cell Culture and Treatment: Culture MDA-MB-436 cells and treat with this compound and TGFβ1 as described for the Western blot protocol, extending the treatment time as needed for transcriptional changes (e.g., 6-24 hours).

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit). Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., SNAIL, SLUG, VIMENTIN) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Luciferase Reporter Assay for SMAD-Dependent Transcription

This assay directly measures the transcriptional activity of the SMAD complex in response to TGFβ signaling and its inhibition by this compound.[10][11][12]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a breast cancer cell line) with a SMAD-responsive luciferase reporter plasmid (containing SMAD-binding elements driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Treatment: After transfection (e.g., 24 hours), treat the cells with this compound or DMSO for a specified duration, followed by stimulation with TGFβ1.

-

Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol can be used to investigate the interaction between UCHL1 and its substrates, such as TβRI or SMAD2, and how this compound might affect these interactions.

-

Cell Lysis: Lyse cells expressing the proteins of interest with a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., UCHL1) overnight at 4°C. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., TβRI or SMAD2) to confirm the interaction.

Visualizations

The following diagrams illustrate the TGFβ signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: Canonical TGFβ/SMAD signaling pathway and the regulatory role of UCHL1.

Caption: Mechanism of action for this compound in downregulating TGFβ signaling.

Caption: Experimental workflow for Western blot analysis of TGFβ signaling proteins.

Conclusion

The specific UCHL1 inhibitor, this compound, represents a significant tool for investigating the role of deubiquitination in TGFβ signaling and holds therapeutic potential. By targeting UCHL1, this compound effectively dismantles a key stabilization mechanism for essential components of the TGFβ pathway, leading to its downregulation. This action has been shown to suppress critical aspects of cancer progression, such as cell migration and extravasation, particularly in models of triple-negative breast cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further explore the utility of this compound and the broader implications of UCHL1 inhibition in TGFβ-driven diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of ubiquitination and deubiquitination in tumor invasion and metastasis [ijbs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. e-century.us [e-century.us]

- 10. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The UCHL1 Inhibitor 6RK73 Attenuates TGF-β Signaling through Modulation of SMAD2 and SMAD3 Phosphorylation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the compound 6RK73, a covalent and irreversible inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). It details the molecular mechanism by which this compound impacts the Transforming Growth Factor-beta (TGF-β) signaling pathway, with a specific focus on the phosphorylation of SMAD2 and SMAD3. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.

Executive Summary

This compound has been identified as a potent and specific inhibitor of UCHL1 with an IC50 of 0.23 µM.[1] Research has demonstrated that the inhibition of UCHL1 by this compound leads to a significant downstream effect on the TGF-β signaling cascade, a pathway pivotal in cellular processes including growth, differentiation, and epithelial-mesenchymal transition (EMT). Specifically, this compound treatment results in a strong inhibition of TGF-β-induced phosphorylation of both SMAD2 and SMAD3.[1] The primary mechanism involves the stabilization of the TGF-β type I receptor (TβRI) and SMAD2, which are protected from ubiquitination and subsequent proteasomal degradation by UCHL1. By inhibiting UCHL1, this compound disrupts this protective function, leading to decreased levels of TβRI and total SMAD proteins, and consequently, reduced SMAD2 and SMAD3 phosphorylation.[1] This targeted disruption of a key oncogenic pathway highlights the therapeutic potential of this compound in cancers where TGF-β signaling is dysregulated, such as in aggressive forms of breast cancer.

Mechanism of Action: UCHL1 Inhibition and its Impact on TGF-β Signaling

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. This phosphorylation event is critical for their activation, allowing them to form a complex with the common mediator SMAD4. This SMAD complex then translocates to the nucleus to regulate the transcription of target genes.

The deubiquitinase UCHL1 has been identified as a key facilitator of this pathway in certain cancer contexts. UCHL1 directly interacts with and deubiquitinates both TβRI and SMAD2, protecting them from proteasomal degradation. This action stabilizes the levels of these crucial signaling components, thereby amplifying the TGF-β signal.

This compound, as a specific UCHL1 inhibitor, intervenes in this process. By covalently binding to UCHL1, this compound inhibits its deubiquitinase activity. This leads to an increase in the ubiquitination of TβRI and SMAD2, marking them for degradation by the proteasome. The resulting decrease in the cellular pools of TβRI and total SMAD proteins dampens the cell's ability to respond to TGF-β stimulation, manifesting as a strong reduction in the phosphorylation of SMAD2 and SMAD3.

Quantitative Analysis of this compound on SMAD2/3 Phosphorylation

The inhibitory effect of this compound on SMAD2 and SMAD3 phosphorylation has been quantified in triple-negative breast cancer (TNBC) cell lines. The following tables summarize the key in vitro activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line | Comments |

| UCHL1 | 0.23 µM | N/A | Covalent, irreversible inhibitor. |

| UCHL3 | 236 µM | N/A | Demonstrates high selectivity for UCHL1. |

Table 2: Effect of this compound on TGF-β-Induced SMAD Phosphorylation

| Treatment | Target Protein | Cell Line | Effect |

| This compound (5 µM) | pSMAD2 / pSMAD3 | MDA-MB-436 | Strong inhibition of TGF-β induced phosphorylation.[1] |

| This compound (5 µM) | TβRI | MDA-MB-436 | Decrease in total protein levels.[1] |

| This compound (5 µM) | Total SMAD | MDA-MB-436 | Decrease in total protein levels.[1] |

Experimental Protocols

The following is a representative protocol for assessing the effect of this compound on SMAD2 and SMAD3 phosphorylation in a cellular context, based on standard methodologies.

Western Blot Analysis of Phospho-SMAD2 and Phospho-SMAD3

Objective: To determine the effect of this compound on the levels of phosphorylated SMAD2 and SMAD3 in response to TGF-β stimulation in MDA-MB-436 cells.

Materials:

-

MDA-MB-436 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant Human TGF-β1

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-SMAD2/3, anti-TβRI, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and transfer membranes

Procedure:

-

Cell Culture and Plating: Culture MDA-MB-436 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Serum Starvation: Prior to treatment, serum-starve the cells in DMEM with 0.5% FBS for 12-16 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 1-3 hours.

-

TGF-β Stimulation: Stimulate the cells with 5 ng/mL TGF-β1 for 30-60 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-SMAD2 and phospho-SMAD3 to the total SMAD2/3 and the loading control (GAPDH).

Conclusion and Future Directions

The UCHL1 inhibitor this compound represents a promising tool for the targeted modulation of the TGF-β signaling pathway. Its ability to induce the degradation of TβRI and SMAD proteins, thereby inhibiting the critical phosphorylation of SMAD2 and SMAD3, provides a clear mechanism for its anti-metastatic effects observed in preclinical models of breast cancer.[1] This technical overview provides the foundational data and methodologies for researchers investigating UCHL1 as a therapeutic target.

Future research should focus on comprehensive dose-response and time-course studies to further characterize the pharmacodynamics of this compound's effect on SMAD phosphorylation. Additionally, exploring the impact of this compound on other TGF-β-mediated cellular responses and its efficacy in in vivo models will be crucial for its continued development as a potential therapeutic agent. The high selectivity of this compound for UCHL1 over UCHL3 suggests a favorable profile for minimizing off-target effects.

References

The Discovery and Application of 6RK73: A Potent and Specific UCHL1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

6RK73 is a covalent, irreversible, and highly specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] Unlike a drug candidate undergoing clinical development, this compound has been primarily utilized as a chemical probe to elucidate the physiological and pathological functions of UCHL1. This deubiquitinase (DUB) has been implicated in various cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer.[2][3] In particular, elevated UCHL1 activity is associated with aggressive forms of breast cancer, such as triple-negative breast cancer (TNBC), where it promotes metastasis.[1][4] This technical guide details the discovery, biochemical characterization, and application of this compound as a pivotal research tool in oncology, with a focus on its role in antagonizing TGFβ-induced cancer progression.

Discovery and Synthesis

This compound was identified and characterized from a series of (S)-1-cyanopyrrolidine-3-carboxamide-based compounds.[2][5] The core structure features a cyanimide moiety, which acts as a warhead that covalently reacts with the thiol group of the active-site cysteine residue in UCHL1, forming a stable isothiourea adduct.[2][6] This covalent and irreversible binding mechanism contributes to its high potency.[1] The synthesis of this compound has been performed according to previously reported procedures, enabling its availability for research purposes.[7]

Biochemical Characterization and Selectivity

Comprehensive biochemical assays have been conducted to determine the inhibitory potency and selectivity of this compound. These studies have consistently demonstrated its sub-micromolar efficacy against UCHL1 and remarkable selectivity over closely related deubiquitinases.

Table 1: Inhibitory Potency (IC50) of this compound

| Target Enzyme | IC50 Value | Notes |

| UCHL1 | 0.23 µM | Highly potent inhibition.[1][6][8] |

| UCHL3 | 236 µM | Over 1000-fold selectivity against its closest homolog.[1][9] |

| UCHL5 | >1 mM | Demonstrates high specificity.[6] |

Mechanism of Action in Cancer Biology

Research utilizing this compound has been instrumental in delineating the role of UCHL1 in promoting cancer metastasis, particularly through the transforming growth factor-β (TGFβ) signaling pathway.[1][7] UCHL1 has been shown to protect the TGFβ type I receptor (TβRI) and the downstream signaling molecule SMAD2 from ubiquitination and subsequent degradation.[7][10] By inhibiting UCHL1, this compound restores the ubiquitination of these key proteins, leading to their downregulation and the subsequent suppression of TGFβ-induced signaling.[1][8] This ultimately inhibits cancer cell migration and extravasation, processes central to metastasis.[1][11]

Caption: TGFβ signaling pathway and the inhibitory action of this compound on UCHL1.

Experimental Protocols

The utility of this compound as a research tool is best demonstrated through the experimental protocols in which it has been applied. Below are methodologies for key experiments.

In Vitro UCHL1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified UCHL1.

-

Methodology:

-

Purified recombinant human UCHL1 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature in assay buffer.

-

The enzymatic reaction is initiated by adding a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110.

-

The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.

-

The rate of reaction is calculated from the linear phase of the progress curves.

-

IC50 values are determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

-

Cell-Based UCHL1 Activity Assay (TAMRA-Ub-VME)

-

Objective: To assess the ability of this compound to inhibit UCHL1 activity in a cellular context.

-

Methodology:

-

Breast cancer cells (e.g., MDA-MB-436) are treated with 5 µM this compound or DMSO for a specified period (e.g., overnight).[7]

-

Cells are harvested and lysed.

-

Cell lysates are incubated with a TAMRA-ubiquitin-vinyl methyl ester (TAMRA-Ub-VME) activity-based probe. This probe covalently binds to the active site of deubiquitinases.

-

The reaction is quenched, and proteins are separated by SDS-PAGE.

-

The gel is scanned for TAMRA fluorescence to visualize active DUBs. A reduction in the fluorescence signal corresponding to the molecular weight of UCHL1 indicates inhibition.

-

A Coomassie stain or Western blot for UCHL1 can be performed on the same gel to confirm equal protein loading.[7][12]

-

Zebrafish Xenograft Model for Metastasis

-

Objective: To evaluate the effect of this compound on cancer cell extravasation in an in vivo model.

-

Methodology:

-

Human breast cancer cells (e.g., MDA-MB-436) are fluorescently labeled.

-

The labeled cells are injected into the perivitelline space of 2-day-old zebrafish embryos.

-

The embryos are then incubated in water containing this compound or DMSO.

-

After a period (e.g., 24-48 hours), the embryos are anesthetized and imaged using fluorescence microscopy.

-

The number of extravasated cells (cells that have moved out of the vasculature into the tail fin) is quantified to assess the metastatic potential. A reduction in extravasation in the this compound-treated group indicates an anti-metastatic effect.[1][11][13]

-

Caption: A typical workflow for a cell migration (wound healing) assay.

Conclusion and Future Directions

This compound has proven to be an invaluable chemical tool for dissecting the role of UCHL1 in cancer biology. Its high potency and specificity have allowed researchers to confidently attribute observed effects to the inhibition of UCHL1.[1][7] The findings enabled by this compound have solidified UCHL1 as a potential therapeutic target for aggressive cancers, particularly TNBC.[4][10] While this compound itself is a research compound and not a clinical drug candidate, its success highlights the therapeutic potential of targeting UCHL1. Future drug discovery efforts may focus on developing compounds with similar mechanisms of action but with optimized pharmacokinetic and safety profiles suitable for clinical development. The continued use of this compound and related probes will be essential for further unraveling the complexities of the ubiquitin system in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Deubiquitinase Activity Profiling Identifies UCHL1 as a Candidate Oncoprotein That Promotes TGFβ-Induced Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. biorxiv.org [biorxiv.org]

- 7. Deubiquitinase activity profiling identifies UCHL1 as a candidate oncoprotein that promotes TGFβ-induced breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes for 6RK73 in Cell Culture Experiments

Introduction

6RK73 is a potent, specific, and irreversible covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including cancer progression.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture experiments, with a particular focus on its role in modulating the TGFβ signaling pathway and inhibiting cancer cell motility.

Mechanism of Action

This compound selectively targets the active site cysteine of UCHL1, leading to its irreversible inhibition.[1][4] The primary downstream effect of UCHL1 inhibition by this compound in the context of cancer, particularly triple-negative breast cancer (TNBC), is the destabilization of the Transforming Growth Factor-β (TGFβ) signaling pathway components.[1][5] UCHL1 normally acts to deubiquitinate and stabilize the TGFβ receptor I (TβRI) and the signal transducer SMAD2.[5] By inhibiting UCHL1, this compound promotes the degradation of TβRI and SMAD proteins, thereby attenuating TGFβ-induced phosphorylation of SMAD2 and SMAD3 (pSMAD2/3) and subsequent downstream signaling.[1][5] This cascade of events ultimately leads to a reduction in cancer cell migration and extravasation.[1][6]

Applications in Cell Culture

-

Inhibition of TGFβ Signaling: this compound can be employed to study the role of UCHL1 in the TGFβ pathway in various cell types. Its ability to decrease pSMAD2/3 levels makes it a valuable tool for dissecting the molecular mechanisms underlying TGFβ-mediated cellular responses.

-

Cancer Research: A primary application of this compound is in cancer biology, especially in aggressive breast cancers where UCHL1 is often overexpressed.[1][5] It is used to investigate the impact of UCHL1 inhibition on tumor cell migration, invasion, and metastasis.

-

Drug Discovery: As a specific UCHL1 inhibitor, this compound serves as a reference compound in high-throughput screening assays for the discovery of novel UCHL1 inhibitors with therapeutic potential.

-

Neuroscience Research: Given the high expression of UCHL1 in the brain and its association with neurodegenerative diseases like Parkinson's, this compound can be a tool to explore the function of UCHL1 in neuronal cells.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various cell culture experiments.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type | Notes |

| UCHL1 | 0.23 | Biochemical Assay | Highly potent and specific for UCHL1.[1][2][8] |

| UCHL3 | 236 | Biochemical Assay | Demonstrates high selectivity for UCHL1 over UCHL3.[1][2][8] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Concentration (µM) | Incubation Time | Assay | Observed Effect |

| MDA-MB-436 | 5 | 1-3 hours | Western Blot | Strong inhibition of TGFβ-induced pSMAD2 and pSMAD3.[2][8] |

| MDA-MB-436 | 5 | 24-48 hours | Migration Assay | Significant reduction in cell migration compared to DMSO control.[2][6][8] |

| HEK293T | 5 | 24 hours | DUB Activity Assay | Selective inhibition of UCHL1 activity in cell lysates.[9] |

| A549 | 5 | 4 hours (pretreatment) | ABP Labeling | Reduced labeling of UCHL1 by a fluorescent activity-based probe.[9][10] |

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound.

1. Inhibition of TGFβ-induced SMAD2/3 Phosphorylation in MDA-MB-436 Cells

This protocol details the procedure to assess the inhibitory effect of this compound on TGFβ-induced phosphorylation of SMAD2 and SMAD3 via Western blotting.

-

Cell Culture: Culture MDA-MB-436 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment:

-

Seed MDA-MB-436 cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free DMEM for 4-6 hours.

-

Pre-treat the cells with 5 µM this compound (or DMSO as a vehicle control) for 1-3 hours.

-

Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-10% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467), phospho-SMAD3 (Ser423/425), total SMAD2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

2. Cell Migration (Wound Healing) Assay

This protocol describes a method to evaluate the effect of this compound on the migratory capacity of MDA-MB-436 cells.

-

Cell Seeding: Seed MDA-MB-436 cells in a 6-well plate and grow to 90-100% confluency.

-

Wound Creation:

-

Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells gently with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh culture medium containing 5 µM this compound or DMSO (control) to the respective wells.

-

-

Imaging and Analysis:

-

Capture images of the wound at 0 hours and subsequently at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

-

Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The migration rate can be calculated as the percentage of wound closure relative to the initial wound area.

-

3. UCHL1 Activity Assay using Activity-Based Probe (ABP)

This protocol outlines a method to measure the target engagement of this compound with UCHL1 in live cells using a fluorescent activity-based probe.

-

Cell Culture and Treatment:

-

Culture A549 or HEK293T cells to 70-80% confluency.

-

Treat the cells with 5 µM this compound or DMSO for 4 hours.

-

-

ABP Labeling:

-

Following this compound treatment, incubate the cells with a fluorescently tagged, cell-permeable UCHL1 activity-based probe (e.g., a TAMRA-conjugated ubiquitin probe) at a predetermined concentration and duration.

-

-

Cell Lysis and Gel Electrophoresis:

-

Lyse the cells and collect the protein lysate as described in the Western blot protocol.

-

Separate the proteins on an SDS-PAGE gel.

-

-

Fluorescence Scanning:

-

Scan the gel using a fluorescence scanner to visualize the labeled UCHL1. A decrease in fluorescence intensity in the this compound-treated sample compared to the control indicates inhibition of UCHL1 activity.

-

The gel can subsequently be stained with Coomassie Blue or processed for Western blotting to confirm equal protein loading.

-

Visualizations

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the UCHL1-mediated TGFβ signaling pathway.

Experimental Workflow Diagram

Caption: A generalized workflow for studying the effects of this compound in cell culture experiments.

References

- 1. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Ubiquitin vinyl methyl ester binding orients the misaligned active site of the ubiquitin hydrolase UCHL1 into productive conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes: Utilizing 6RK73 to Inhibit UCHL1 in MDA-MB-436 Cells

These application notes provide a comprehensive overview for researchers and scientists on the use of 6RK73, a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), for studying its effects on the triple-negative breast cancer (TNBC) cell line, MDA-MB-436.

Introduction

The MDA-MB-436 cell line is a widely used model for triple-negative breast cancer, an aggressive subtype with limited treatment options.[1][2] These cells are characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] Notably, MDA-MB-436 cells harbor mutations in the BRCA1 and TP53 genes.[1][3] UCHL1, a deubiquitinase, is highly expressed in aggressive breast cancers and has been identified as a promoter of metastasis through the upregulation of TGFβ signaling.[4][5]

This compound is a covalent, irreversible, and specific inhibitor of UCHL1.[1][4][5] It offers a valuable tool for investigating the role of UCHL1 in TNBC progression. In MDA-MB-436 cells, this compound has been shown to inhibit the TGFβ signaling pathway, leading to a reduction in cell migration.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the activity of this compound.

| Parameter | Value | Cell Line | Notes |

| IC50 (UCHL1) | 0.23 µM | N/A | Biochemical assay.[1][4][5] |

| IC50 (UCHL3) | 236 µM | N/A | Demonstrates high selectivity for UCHL1.[1][4][5] |

| Effective Concentration for Migration Inhibition | 5 µM | MDA-MB-436 | Treatment for 24-48 hours significantly slows cell migration.[1][6] |

| Effective Concentration for Signaling Inhibition | 5 µM | MDA-MB-436 | Treatment for 1-3 hours inhibits TGFβ-induced pSMAD2 and pSMAD3.[1] |

Experimental Protocols

Herein are detailed protocols for treating MDA-MB-436 cells with this compound to study its effects on cell signaling and migration.

Cell Culture and Maintenance of MDA-MB-436 Cells

-

Thawing Cells:

-

Rapidly thaw the cryovial of MDA-MB-436 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 3 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells in a T25 flask and incubate at 37°C in a 5% CO2 humidified incubator.

-

-

Cell Culture Medium:

-

Leibovitz's L-15 Medium supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

0.01 mg/ml insulin

-

16 mcg/ml glutathione

-

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin with 4 mL of complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

-

Protocol for this compound Treatment

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Treatment of MDA-MB-436 Cells:

-

Plate MDA-MB-436 cells in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired concentration of this compound. For example, for migration and signaling studies, a final concentration of 5 µM can be used.[1]

-

A vehicle control (DMSO) should be run in parallel at the same concentration as the this compound-treated wells.

-

Incubate the cells for the desired time period (e.g., 1-3 hours for signaling studies, 24-48 hours for migration assays).[1][6]

-

Western Blot Analysis of TGFβ Signaling Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation of SMAD2 and SMAD3, and the protein levels of TβRI and total SMAD.

-

Cell Lysis:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSMAD2, pSMAD3, TβRI, total SMAD2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on the migratory capacity of MDA-MB-436 cells.

-

Cell Seeding:

-

Seed MDA-MB-436 cells in a 6-well plate and grow to 90-100% confluency.

-

-

Creating the Wound:

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Replace the PBS with fresh medium containing 5 µM this compound or a DMSO vehicle control.

-

-

Image Acquisition:

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

-

Visualizations

Experimental Workflow for Assessing this compound on MDA-MB-436 Cells

Caption: Workflow for studying the effects of this compound on MDA-MB-436 cells.

Inhibitory Action of this compound on the TGFβ Signaling Pathway

Caption: this compound inhibits UCHL1, destabilizing TβRI and blocking TGFβ-induced signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

Application of 6RK73 in Zebrafish Models of Triple-Negative Breast Cancer

Application Note

Introduction

6RK73 is a potent and specific covalent irreversible inhibitor of Ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinase (DUB) that has been identified as a candidate oncoprotein in triple-negative breast cancer (TNBC). UCHL1 promotes breast cancer metastasis by enhancing the transforming growth factor-β (TGFβ) signaling pathway. Specifically, UCHL1 deubiquitinates and stabilizes the TGFβ type I receptor (TβRI) and SMAD2, key components of this pathway.[1] The zebrafish (Danio rerio) xenograft model offers a powerful in vivo platform for studying cancer metastasis and for the preclinical evaluation of anti-cancer compounds due to its optical transparency, rapid development, and the conservation of key signaling pathways with humans. This document provides detailed protocols for the application of this compound in a zebrafish xenograft model of TNBC to assess its anti-metastatic potential.

Mechanism of Action

In TNBC, elevated UCHL1 activity leads to the stabilization of TβRI and SMAD2, amplifying the downstream TGFβ signaling cascade. This results in the upregulation of mesenchymal markers such as Vimentin, Snail, and Slug, promoting epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion.[1] this compound, by irreversibly inhibiting UCHL1, prevents the deubiquitination of TβRI and SMAD2, leading to their degradation and subsequent attenuation of the TGFβ signaling pathway. This inhibition of TGFβ signaling by this compound has been shown to potently suppress breast cancer cell migration and extravasation in vivo.[1]

Quantitative Data Summary

The efficacy of this compound in inhibiting breast cancer cell extravasation was evaluated in a zebrafish xenograft model. The following table summarizes the key quantitative findings from the study by Liu et al. (2020).

| Treatment Group | Description | Mean Number of Extravasated Cells per Embryo | Percentage Inhibition of Extravasation |

| Control (Vehicle) | MDA-MB-436 cells injected into zebrafish embryos, treated with vehicle (DMSO). | 15.3 | - |

| This compound | MDA-MB-436 cells injected into zebrafish embryos, treated with 10 µM this compound. | 5.1 | ~67% |

Data extracted and calculated from figures presented in Liu S, et al. Clin Cancer Res. 2020 Mar 15;26(6):1460-1473.

Experimental Protocols

1. Zebrafish Xenograft Model of Breast Cancer Extravasation

This protocol describes the establishment of a zebrafish xenograft model to study the extravasation of human breast cancer cells.

Materials:

-

Wild-type zebrafish embryos

-

Human triple-negative breast cancer cell line (e.g., MDA-MB-436)

-

CM-DiI fluorescent dye

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Tricaine solution (0.02%)

-

Microinjection system with glass capillaries

-

Fluorescence stereomicroscope

Procedure:

-

Cell Preparation:

-

Culture MDA-MB-436 cells to 70-80% confluency.

-

Label the cells with CM-DiI fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in PBS at a concentration of 5 x 10^7 cells/mL.

-

-

Zebrafish Embryo Preparation:

-

Collect zebrafish embryos and maintain them at 28.5°C in E3 medium.

-

At 48 hours post-fertilization (hpf), dechorionate the embryos.

-

Anesthetize the embryos in 0.02% tricaine solution.

-

-

Microinjection:

-

Align the anesthetized embryos on an agarose plate.

-

Using a microinjection system, inject approximately 100-200 cancer cells into the duct of Cuvier of each embryo.

-

-

Incubation and Imaging:

-

Transfer the injected embryos to fresh E3 medium and incubate at 34°C.

-

At 24 hours post-injection (hpi), screen the embryos for successful injection and circulation of fluorescently labeled cancer cells.

-

At 48 hpi, anesthetize the embryos and image the caudal hematopoietic tissue (CHT) region using a fluorescence stereomicroscope to quantify the number of extravasated cells.

-

2. In vivo Treatment with this compound

This protocol details the administration of this compound to the zebrafish xenograft model to assess its effect on cancer cell extravasation.

Materials:

-

Zebrafish embryos with circulating cancer cells (from Protocol 1)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

E3 medium

-

24-well plates

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in E3 medium to a final working concentration of 10 µM. The final DMSO concentration should not exceed 0.1%.

-

Prepare a vehicle control solution with the same final concentration of DMSO in E3 medium.

-

-

Treatment:

-

At 24 hpi, transfer individual embryos with circulating cancer cells to the wells of a 24-well plate.

-

Add the this compound treatment solution or the vehicle control solution to the respective wells.

-

Incubate the embryos at 34°C for 24 hours.

-

-

Analysis:

-